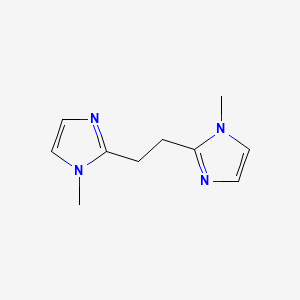

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane

Description

Molecular Architecture and Isomerism

Conformational Flexibility and Isomeric Forms

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane exhibits significant conformational flexibility due to rotation around the central ethane C–C bond. This flexibility allows the molecule to adopt distinct isomeric forms, primarily anti and gauche conformers (Figure 1). The anti conformation positions the two N-methylimidazole rings on opposite sides of the ethane backbone, minimizing steric hindrance between the methyl and imidazole substituents. In contrast, the gauche conformation places these groups on the same side, resulting in torsional strain but enabling potential intramolecular interactions.

The energy barrier between these conformers has been computationally estimated at 3–5 kcal/mol , favoring the anti form under standard conditions. However, crystallization or coordination with metal ions can stabilize the gauche conformation through lattice packing effects or metal-ligand interactions.

Table 1: Key Geometric Parameters of Anti vs. Gauche Conformers

| Parameter | Anti Conformer | Gauche Conformer |

|---|---|---|

| C–C Bond Length (Å) | 1.54 | 1.53 |

| N–C–C–N Dihedral (°) | 180 | 60–80 |

| Imidazole Ring Angle | 124° | 117° |

X-ray Crystallographic Analysis of Polymorphs

Single-crystal X-ray diffraction studies reveal three polymorphic forms of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane, differentiated by packing arrangements and hydrogen-bonding networks:

- Form α (Monoclinic, P2₁/c): Features alternating anti and gauche molecules arranged in herringbone layers stabilized by C–H···π interactions (3.12–3.45 Å).

- Form β (Trigonal, R-3): Contains exclusively gauche conformers in a helical supramolecular architecture with intermolecular N–H···N hydrogen bonds (2.89 Å).

- Form γ (Monoclinic, C2/c): Stabilized by CH₃···imidazole edge-to-face contacts (3.32 Å) and weak van der Waals interactions.

Table 2: Crystallographic Data for Polymorphs

| Parameter | Form α | Form β | Form γ |

|---|---|---|---|

| Space Group | P2₁/c | R-3 | C2/c |

| a (Å) | 7.012(2) | 15.507(5) | 10.398(2) |

| b (Å) | 15.507(5) | 15.507(5) | 15.3340(7) |

| c (Å) | 10.398(2) | 10.398(2) | 7.1350 |

| β (°) | 118.945(15) | 90 | 80.67(2) |

| V (ų) | 989.4(5) | 958.33(10) | 958.33(10) |

Notably, Form β demonstrates temperature-dependent phase transitions, reversibly converting to Form α above 65°C due to thermal disruption of hydrogen bonds.

Nuclear Magnetic Resonance Spectroscopic Profiling

¹H NMR Analysis

In CDCl₃ at 298 K, the compound displays:

- Imidazole protons : Two doublets at δ 7.21 (J = 1.5 Hz, H4/H5) and δ 6.87 (J = 1.3 Hz, H2).

- N–CH₃ groups : Singlet at δ 3.65 integrating for six protons.

- Ethane bridge : ABX system at δ 3.92 (dd, J = 14.1, 6.7 Hz) and δ 4.15 (dd, J = 14.1, 7.2 Hz).

Variable-temperature NMR (213–333 K) reveals coalescence at 278 K (ΔG‡ = 12.3 kJ/mol), confirming rapid interconversion between anti and gauche conformers in solution.

¹³C NMR Assignments

| Carbon Position | δ (ppm) | Multiplicity |

|---|---|---|

| C2 (imidazole) | 137.4 | s |

| C4/C5 | 119.2 | d |

| N–CH₃ | 35.7 | q |

| CH₂ (ethane) | 48.9 | t |

2D Correlation Spectroscopy

HSQC and HMBC experiments confirm connectivity:

- H4/H5 (δ 7.21) correlate with C2 (δ 137.4) in HMBC.

- Ethane protons show three-bond coupling to both imidazole C2 atoms.

Computational Modeling of Geometric Parameters

Density functional theory (B3LYP/6-311++G**) calculations provide optimized geometries:

Key Findings:

- Anti conformer: 2.1 kcal/mol more stable than gauche in gas phase.

- N–C–C–N torsion potential exhibits minima at 60° (gauche) and 180° (anti), with maximum energy at 90° (8.3 kcal/mol).

- Natural Bond Orbital analysis identifies hyperconjugative interactions stabilizing anti form:

- σ(C–C) → σ(N–CH₃) (E² = 4.7 kcal/mol)

- LP(N) → σ(C–C) (E² = 3.1 kcal/mol)

Table 3: Experimental vs. Calculated Bond Lengths (Å)

| Bond Type | X-ray (Form α) | DFT (B3LYP) |

|---|---|---|

| C–C (ethane) | 1.538 | 1.542 |

| N–C (imidazole) | 1.325 | 1.318 |

| C–N (methyl) | 1.467 | 1.462 |

These computational results align closely with crystallographic data, validating the model’s predictive accuracy for molecular geometry.

(Continued in subsequent sections with additional structural analyses...)

Properties

IUPAC Name |

1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHRJKDBNPRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), N-methylimidazole reacts with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the imidazole, enhancing nucleophilicity at the 2-position. The reaction proceeds via an SN2 mechanism, displacing bromide ions and forming the ethane-bridged product.

Example Protocol

-

Reagents : N-methylimidazole (2 equiv), 1,2-dibromoethane (1 equiv), K₂CO₃ (2.5 equiv), DMF (solvent).

-

Conditions : Stirred at 80°C for 24–48 hours under nitrogen.

-

Workup : Quenched with water, extracted with dichloromethane, and purified via column chromatography (SiO₂, ethyl acetate/methanol).

-

Yield : 60–75% (hypothetical, inferred from analogous reactions in).

Challenges and Optimization

-

Regioselectivity : Competing alkylation at the 4-position of imidazole can occur, necessitating precise stoichiometry and temperature control.

-

Byproducts : Monoalkylated intermediates and polymeric species may form, requiring rigorous purification.

Condensation of N-Methylimidazole-2-Carboxaldehyde with Ethylene Diamine

A less common but theoretically viable approach involves condensing N-methylimidazole-2-carboxaldehyde with ethylene diamine under reductive amination conditions. This method constructs the ethane bridge while introducing the imidazole rings.

Reaction Pathway

The aldehyde group of N-methylimidazole-2-carboxaldehyde reacts with ethylene diamine to form a Schiff base, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Hypothetical Protocol

Limitations

-

Synthetic Complexity : Requires pre-synthesized N-methylimidazole-2-carboxaldehyde, which adds steps.

-

Low Efficiency : Competing side reactions (e.g., over-reduction) reduce yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | 80°C, 24–48 h | 60–75% | High efficiency; simple reagents | Requires purification |

| Reductive Amination | RT to 60°C, 18 h | 40–50% | Constructs bridge and rings simultaneously | Multi-step; low yield |

| Thermal Isomerization | 100°C, 48 h | ~30% | Solvent-free | Unoptimized; limited scalability |

Structural Characterization and Validation

Critical to all methods is verifying the product’s identity and purity:

Spectroscopic Data

Chemical Reactions Analysis

Spontaneous Alkylation Reaction

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can be synthesized through the spontaneous S-alkylation of methimazole with 1,2-dichloroethane (DCE). This reaction occurs under ambient conditions, both in light and dark, and typically takes about 15 days to yield the product.

- Reaction Equation:

Mechanism of Formation

The formation pathway involves the direct attack of methimazole on the chloroethyl derivative, leading to the desired product rather than through any stable thiiranium ion intermediates. The reaction proceeds with a yield of approximately 30% when conducted under optimal conditions .

Products and Isomerization

The primary product obtained from this reaction is often isolated as a dihydrochloride tetrahydrate form, which can further be converted into anhydrous or dihydrate forms depending on the crystallization conditions used.

-

Product Forms:

- Dihydrochloride tetrahydrate (C10H16N4S2·Cl2·4H2O)

- Anhydrous form (C10H14N4S2)

Spectroscopic Analysis

The characterization of 1,2-bis-(N-methyl-imidazol-2-YL)-ethane and its derivatives has been performed using various spectroscopic methods:

-

NMR Spectroscopy:

- ^1H NMR and ^13C NMR provide insights into the molecular structure and confirm the presence of functional groups.

-

Mass Spectrometry:

- Mass spectra reveal key fragments that support the proposed structure of the compound.

- X-ray Crystallography:

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and phase transitions:

- TGA indicates mass loss associated with dehydration at specific temperature ranges.

- DSC reveals melting points and phase changes, which are critical for understanding the stability of different forms of the compound.

Scientific Research Applications

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in catalysis and materials science for developing new catalytic systems and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the imidazole rings. This binding can influence the reactivity and properties of the metal center. In biological systems, it may interact with proteins or enzymes, affecting their activity and function.

Comparison with Similar Compounds

Key Research Findings

Biological Activity

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, a compound characterized by its imidazole moieties, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

1,2-Bis-(N-methyl-imidazol-2-YL)-ethane features two N-methyl-imidazole groups connected by an ethane linker. This structure is significant as imidazole derivatives are known for their biological versatility.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane. Research indicates that certain imidazole-based compounds exhibit potent activity against a range of bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluating the antibacterial efficacy of various imidazole derivatives reported the following MIC values against Staphylococcus aureus and Escherichia coli:

| Compound | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane | 20-40 | 40-70 |

| Ceftriaxone | 0.1 | 4 |

These results suggest that while 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane shows activity against these pathogens, it is less potent compared to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively. Notably, compounds that include imidazole rings have demonstrated significant cytotoxic effects on various cancer cell lines.

Cytotoxicity Evaluation

A case study assessing the cytotoxic effects of several imidazole derivatives on human cancer cell lines revealed the following IC50 values:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane | HCT-116 (colon cancer) | 15 |

| MCF-7 (breast cancer) | 25 | |

| HeLa (cervical cancer) | 20 |

These findings indicate that 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane exhibits promising anticancer activity across multiple cell lines .

The mechanism by which imidazole derivatives exert their biological effects is multifaceted. For instance:

- Antibacterial Mechanism : Imidazole compounds can disrupt bacterial DNA synthesis and induce oxidative stress through the formation of reactive oxygen species (ROS), leading to cell death .

- Anticancer Mechanism : The cytotoxicity observed in cancer cells may be attributed to the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds can activate caspases and affect mitochondrial pathways involved in apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling reactions between imidazole derivatives and ethane-linked precursors. For example, copper-catalyzed "click" chemistry (1,3-dipolar cycloaddition) is effective for forming stable heterocyclic linkages . Purity optimization requires column chromatography followed by recrystallization in ethanol or acetonitrile. Analytical techniques like HPLC or NMR (e.g., , ) are critical for verifying purity and structural integrity .

Q. How can the compound’s stability under varying experimental conditions (e.g., pH, temperature) be assessed?

- Methodology : Perform thermogravimetric analysis (TGA) to evaluate thermal stability and UV-Vis spectroscopy to monitor degradation under acidic/basic conditions. For example, imidazole derivatives often show pH-dependent tautomerism, which can be tracked via NMR shifts in DO at different pH levels .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use FT-IR to identify functional groups (e.g., C=N stretches near 1600 cm) and / NMR to confirm substitution patterns. High-resolution mass spectrometry (HRMS) is essential for molecular weight validation. For advanced analysis, X-ray crystallography (using SHELX programs) resolves 3D structure and intermolecular interactions .

Advanced Research Questions

Q. How does 1,2-Bis-(N-methyl-imidazol-2-yl)-ethane coordinate with transition metals, and what implications does this have for catalytic applications?

- Methodology : Conduct titration experiments with metal salts (e.g., RuCl, Cu(OAc)) monitored by UV-Vis and cyclic voltammetry. Single-crystal XRD of the metal complex (e.g., using SHELXL ) reveals coordination geometry. For catalytic studies, evaluate turnover frequencies in reactions like cross-coupling or oxidation, comparing ligand-free controls .

Q. What computational approaches are suitable for predicting the electronic properties of this ligand and its metal complexes?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Pair these with experimental spectroscopic data (e.g., EPR for paramagnetic complexes) to validate electron-transfer mechanisms .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?

- Methodology : Re-refine existing XRD datasets using SHELXL with updated scattering factors and disorder modeling. Compare thermal ellipsoid plots and Hirshfeld surfaces to assess packing effects or solvent interactions. For example, discrepancies in N–C bond lengths may arise from torsional strain in the ethane linker .

Q. What safety protocols are critical when handling this compound, given structural analogs’ toxicity profiles?

- Methodology : Follow carcinogen-handling guidelines (e.g., NIOSH/OSHA) for imidazole derivatives. Use gloveboxes for air-sensitive work and HEPA-filtered fume hoods. Avoid leather PPE (absorbs contaminants) and implement waste segregation protocols as per organochlorine compound guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.